8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside
CAS No.: 93619-78-4
Cat. No.: VC0018211
Molecular Formula: C₂₃H₃₆O₁₂
Molecular Weight: 504.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93619-78-4 |
|---|---|
| Molecular Formula | C₂₃H₃₆O₁₂ |
| Molecular Weight | 504.52 |
| IUPAC Name | methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate |
| Standard InChI | InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1 |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside is a complex organic compound that belongs to the class of glycosides, specifically a derivative of beta-D-galactopyranoside. This compound is characterized by its molecular structure, which includes a galactose sugar moiety acetylated at positions 2', 3', 4', and 6', and an octanoyl chain with a methoxycarbonyl group attached.
Key Features:
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Molecular Formula: C24H36O13
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Molecular Weight: 532.5 g/mol
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PubChem CID: 92043860
Synonyms and Identifiers
This compound is also known by several synonyms, including 8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside, 104494-93-1, and 1-methyl (2S,3R,4S,5S,6R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl nonanedioate . The InChI and InChIKey identifiers provide a standardized way to describe its chemical structure.
Identifiers:
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InChI: InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3/t18-,21+,22+,23-,24+/m1/s1
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InChIKey: OEKGNKBFJPVGPL-XNQICQOHSA-N
Synthesis and Applications
The synthesis of such glycosides typically involves protecting group strategies to selectively acetylate the sugar hydroxyls, followed by the attachment of the octanoyl chain. These compounds are of interest in various fields, including pharmaceuticals and materials science, due to their potential biological activities and structural properties.
Synthesis Steps:
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Protection of Sugar Hydroxyls: Use of acetyl groups to protect the hydroxyls at positions 2', 3', 4', and 6'.
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Attachment of Octanoyl Chain: Linkage of the octanoyl chain to the protected sugar moiety.
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Introduction of Methoxycarbonyl Group: Attachment of the methoxycarbonyl group to the octanoyl chain.
Research Findings and Biological Activities
While specific biological activities of 8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside are not detailed in the available literature, glycosides in general can exhibit a range of biological properties, including antimicrobial, anticancer, and immunomodulatory effects. Further research is needed to explore the potential applications of this compound.
Potential Biological Activities:
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Antimicrobial Activity: Some glycosides have shown activity against bacteria and fungi.
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Anticancer Activity: Certain glycosides may inhibit cancer cell growth or induce apoptosis.
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Immunomodulatory Effects: Glycosides can interact with immune cells, influencing immune responses.
Future Directions:
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Biological Activity Screening: Investigate the compound's effects on microbial, cancer, and immune cells.
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Structural Modifications: Explore modifications to enhance stability or activity.
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Pharmaceutical Applications: Investigate potential roles in drug development or delivery systems.
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